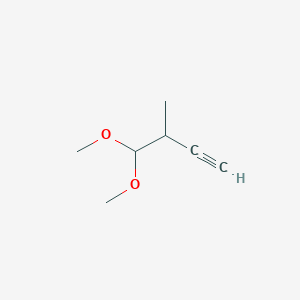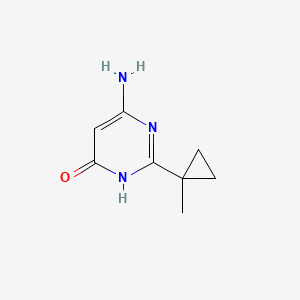![molecular formula C9H21NO4 B6602727 N-[2-(2-Methoxyethoxy)ethyl]diethanolamine CAS No. 79402-98-5](/img/structure/B6602727.png)
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine
説明
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine (N-MEE) is an amine compound that has been studied for its potential applications in a variety of scientific fields. It has been used as an additive in several commercial products, and as a research tool in various scientific experiments. N-MEE is a colorless liquid that is soluble in water and has a low vapor pressure. It is a non-ionic surfactant and is commonly used as an emulsifier, detergent, and dispersant.
科学的研究の応用
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine has been used in a variety of scientific research applications. It has been used as a surfactant in the study of protein-lipid interactions, as a stabilizer for the production of nanomaterials, and as an additive in the synthesis of polymers. It has also been used in the study of the properties of emulsions and suspensions, and in the study of the properties of hydrogels.
作用機序
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine is known to act as a surfactant, which means that it reduces the surface tension between two substances. This allows it to increase the solubility of substances in water, and to reduce the viscosity of solutions. It also acts as an emulsifier, which means that it can help to disperse oil droplets in water, allowing for the formation of emulsions.
Biochemical and Physiological Effects
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine has been studied for its potential effects on biochemical and physiological processes. It has been found to increase the solubility of proteins and lipids, which can increase the rate of their absorption into the body. It has also been found to increase the permeability of cell membranes, which can allow for the passage of molecules into and out of the cell. In addition, N-[2-(2-Methoxyethoxy)ethyl]diethanolamine has been found to act as a chelating agent, which means that it can bind to metal ions and reduce their toxicity.
実験室実験の利点と制限
The use of N-[2-(2-Methoxyethoxy)ethyl]diethanolamine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to its use. It is a relatively unstable compound and can degrade over time, so it must be stored properly. In addition, it can be difficult to remove from solutions, so it must be used carefully.
将来の方向性
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine has potential applications in a variety of scientific fields. It could be used in the development of new drug delivery systems, as a stabilizer for the production of nanomaterials, and as an additive in the synthesis of polymers. It could also be used in the study of the properties of emulsions and suspensions, and in the study of the properties of hydrogels. In addition, it could be used in the study of protein-lipid interactions, and in the development of new chelating agents. Finally, it could be used in the development of new biocompatible materials, such as biomembranes.
特性
IUPAC Name |
2-[2-hydroxyethyl-[2-(2-methoxyethoxy)ethyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c1-13-8-9-14-7-4-10(2-5-11)3-6-12/h11-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHMLXWPVPIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545552 | |
| Record name | 2,2'-{[2-(2-Methoxyethoxy)ethyl]azanediyl}di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine | |
CAS RN |
79402-98-5 | |
| Record name | 2,2'-{[2-(2-Methoxyethoxy)ethyl]azanediyl}di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)

![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)



![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)